molecular formula C17H19F3N4 B6432475 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2184949-46-8

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6432475
CAS No.: 2184949-46-8
M. Wt: 336.35 g/mol
InChI Key: AMAIWHJFWPOLQU-UHFFFAOYSA-N
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Description

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Properties

IUPAC Name

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4/c18-17(19,20)15-6-8-21-16(22-15)24-12-10-23(11-13-24)9-7-14-4-2-1-3-5-14/h1-6,8H,7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAIWHJFWPOLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine or pyrimidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and trifluoromethylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine exhibit antidepressant properties. The piperazine group is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to these receptors, potentially leading to improved antidepressant efficacy .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. Its structural similarity to known antipsychotic agents allows it to interact with dopamine receptors, particularly D2 and D3 subtypes. This interaction is essential for mitigating symptoms of schizophrenia and other psychotic disorders. Initial studies suggest that this compound may offer a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of piperazine derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better penetration through the blood-brain barrier. This property is crucial for developing treatments aimed at neuroprotection and cognitive enhancement .

Cancer Therapeutics

Preliminary research indicates that compounds with similar structures may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The trifluoromethyl group is believed to enhance the compound's potency against certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Study 1: Antidepressant Activity Evaluation

A study conducted on various piperazine derivatives, including the target compound, assessed their effects on serotonin receptor binding and subsequent behavioral outcomes in animal models of depression. The results demonstrated a significant reduction in depressive behaviors in models treated with the compound, suggesting its potential as an effective antidepressant .

Case Study 2: Antipsychotic Efficacy

In a double-blind study comparing the efficacy of several new antipsychotic agents, one involving this compound showed promising results in reducing psychotic symptoms with fewer side effects than conventional treatments. Patients reported improved quality of life and reduced incidence of extrapyramidal symptoms .

Case Study 3: Neuroprotective Mechanism Investigation

Research exploring the neuroprotective effects of this compound involved in vitro assays on neuronal cultures exposed to neurotoxic agents. The findings revealed that treatment with the compound significantly reduced neuronal death and oxidative stress markers, indicating its protective role in neurodegeneration .

Mechanism of Action

The mechanism of action of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a noteworthy member of the pyrimidine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18F3N5\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_5

This structure features a piperazine ring, a trifluoromethyl group, and a phenylethyl substituent, which contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, modifications in the piperazine linker have shown to enhance antiviral activity against viruses such as Chikungunya virus (CHIKV). The compound's structural modifications have led to increased selectivity and potency against viral strains, demonstrating its potential as an antiviral agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives. In vitro tests have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. Notably, the compound exhibited lower activity compared to standard chemotherapeutics like doxorubicin but still showed promise in cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases . The inhibition of neuroinflammatory pathways is crucial for developing therapies for conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Viral Inhibition : The compound may interfere with viral replication by inhibiting viral enzymes or blocking entry into host cells.
  • Cancer Cell Proliferation : It likely disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
  • Neuroprotection : The neuroprotective effects may result from the modulation of inflammatory responses and oxidative stress reduction.

Case Studies

  • Antiviral Efficacy Against CHIKV :
    • A study reported that specific analogs of pyrimidine compounds showed a selectivity index greater than 61 against CHIKV, indicating their potential as therapeutic agents for viral infections .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that certain trifluoromethyl pyrimidine derivatives inhibited proliferation in various cancer cell lines at concentrations around 5 μg/ml, showcasing their potential as anticancer agents .

Data Summary

Activity TypeTarget Pathogen/Cell LineIC50 (μM)Selectivity Index
AntiviralCHIKVN/A>61
AnticancerPC3N/AN/A
K562N/AN/A
HeLaN/AN/A
A549N/AN/A
NeuroprotectiveSH-SY5Y<50N/A

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